molecular formula C18H22Br2ClNO3 B2958414 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride CAS No. 1189984-07-3

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

Cat. No.: B2958414
CAS No.: 1189984-07-3
M. Wt: 495.64
InChI Key: RLDNZNJKZFUDSF-UHFFFAOYSA-N
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Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with two functional groups:

  • A benzyl(2-hydroxyethyl)amino group at position 1, providing both lipophilic (benzyl) and hydrophilic (hydroxyethyl) properties.

The hydrochloride salt improves solubility and stability. Synthesis likely follows a reaction between benzyl(2-hydroxyethyl)amine and a 2,4-dibromophenoxy-substituted epoxide, as seen in similar compounds .

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Br2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDNZNJKZFUDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride, with the CAS number 1189984-07-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₂Br₂ClNO₃
Molecular Weight495.6 g/mol
CAS Number1189984-07-3

Research indicates that compounds similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride exhibit inhibitory activity against various enzymes and pathways associated with neurodegenerative diseases. A notable study highlighted a series of 1-benzylamino-2-hydroxyalkyl derivatives that demonstrated multitarget inhibition against butyrylcholinesterase and β-secretase, both critical in Alzheimer's disease pathology .

Case Studies and Research Findings

  • Alzheimer's Disease:
    • The compound's structural analogs have shown significant inhibition of β-secretase (IC₅₀ = 41.60 μM) and amyloid β aggregation (IC₅₀ = 3.09 μM), indicating potential therapeutic benefits in Alzheimer's disease management .
  • Anticancer Activity:
    • A study on related compounds demonstrated promising anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. For instance, derivatives based on similar scaffolds exhibited IC₅₀ values as low as 2.93 ± 0.47 μM against MCF-7 cells, suggesting strong potential for development as anticancer agents .

In Vitro Studies

In vitro studies have shown that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, it was observed that certain derivatives could significantly influence the levels of apoptotic markers such as caspase-3 and Bax in cancer cell lines, indicating a mechanism by which these compounds may exert their anticancer effects .

Pharmacological Profile

The pharmacological profile of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride suggests a multifaceted action mechanism:

Activity TypeTarget Enzyme/PathwayIC₅₀ Value
Cholinesterase InhibitionButyrylcholinesterase7.22 μM
Amyloid β AggregationAmyloid β3.09 μM
Tau Protein AggregationTau Protein55% inhibition at 10 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of amino-propanol derivatives with phenoxy substitutions. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Substituents (Phenoxy Group) Amino Group Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features/Applications
Target Compound 2,4-dibromo Benzyl(2-hydroxyethyl)amino C₁₉H₂₂Br₂ClNO₃ ~508.5 N/A High lipophilicity due to Br atoms
1-(Dibenzylamino)-3-[4-(pentafluoro-λ⁶-sulfaneyl)phenoxy]propan-2-ol (24) 4-pentafluoro-λ⁶-sulfaneyl Dibenzylamino C₂₃H₂₄F₅NO₂S 503.5 95.25 AMPK activator; sulfur-containing
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25) 4-chloro Benzyl(4-chlorobenzyl)amino C₂₃H₂₃Cl₂NO₂ 428.3 95.59 Dual chloro-substitutions
1-[Benzyl(phenyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (4) 4-trifluoromethyl Benzyl(phenyl)amino C₂₃H₂₃F₃NO₂ 410.4 98.66 Trifluoromethyl enhances stability
1-(4-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol (7) 4-chloro Dibenzylamino C₂₃H₂₆ClNO₂ 396.9 N/A High yield (96%) in synthesis
1-[Benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol HCl 3-methoxy Benzyl(2-hydroxyethyl)amino C₁₉H₂₆ClNO₄ 367.9 ≥95 Methoxy group reduces lipophilicity

Functional Group Impact on Properties

  • Chlorine (Compounds 25, 7): Provides moderate electronegativity and bioactivity, often used in pharmaceuticals for balanced solubility and receptor binding .
  • Amino Group Variations: Benzyl(2-hydroxyethyl)amino (Target): Combines aromaticity with hydrophilicity, improving solubility compared to purely lipophilic groups (e.g., dibenzylamino in Compound 24) . Trifluoromethyl (Compound 4): Enhances metabolic stability and electron-withdrawing effects, common in drug design .

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